JWH 018 7-hydroxyindole metabolite
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Overview
Description
JWH 018 7-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018 . JWH 018 is a derivative of WIN 55,212-2, which is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor . This metabolite is intended for research and forensic applications .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The best extraction conditions resulted in 2 mL of ethyl acetate as the extracting solvent at pH 9 with an analyte concentration of 100 μg/mL . This was applied for the extraction of the metabolites from human liver microsomes .Molecular Structure Analysis
The molecular formula of this compound is C24H23NO2 . Its formal name is (7-hydroxy-1-pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone . The molecular weight is 357.4 g/mol . The SMILES representation is O=C(C1=CN(CCCCC)C2=C1C=CC=C2O)C3=C4C(C=CC=C4)=CC=C3 .Chemical Reactions Analysis
The metabolism of this compound is yet to be fully elucidated and multiple metabolites exist . It is known that this compound is a minor monohydroxylated urinary metabolite of JWH 018 .Physical and Chemical Properties Analysis
This compound is a crystalline solid . It is soluble in organic solvents such as DMF, DMSO, and ethanol . Its λmax values are 218 and 339 nm .Scientific Research Applications
Development of Analytical Methods for Metabolite Detection : Kusano et al. (2016) developed a method using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) to differentiate the positional isomers of JWH-018 hydroxyindole metabolites. This method is significant for accurately identifying the specific metabolites in biological samples (Kusano et al., 2016).
Identification of Metabolites in Human Urine : Chimalakonda et al. (2011) and Jang et al. (2013) identified omega and omega-1 hydroxyl metabolites of JWH-018 in human urine, which are important for detecting the use of synthetic cannabinoids. This research is crucial for drug testing and forensic analysis (Chimalakonda et al., 2011); (Jang et al., 2013).
Pharmacokinetic Properties : A study by Toennes et al. (2017) focused on the pharmacokinetic properties of JWH-018 and its metabolites, providing insights into the drug's behavior in the human body, which is essential for understanding its effects and potential risks (Toennes et al., 2017).
Activity at Cannabinoid Receptors : Seely et al. (2012) investigated a major metabolite of JWH-018, finding that it acts as a neutral antagonist at cannabinoid type 1 receptors (CB1Rs). This research contributes to the understanding of how JWH-018 metabolites interact with the body's cannabinoid system (Seely et al., 2012).
Comparative Metabolite Analysis : Several studies have compared JWH-018 metabolites with those of other synthetic cannabinoids, such as JWH-073 and AM-2201, aiding in distinguishing between different synthetic cannabinoid uses (Hutter et al., 2013); (Jang et al., 2014).
Mechanism of Action
Target of Action
The primary target of the JWH 018 7-hydroxyindole metabolite is the peripheral cannabinoid (CB2) receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
This compound acts as a mildly selective agonist of the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB2 receptor and activates it, leading to a series of changes in the cell.
Pharmacokinetics
It is a minor monohydroxylated urinary metabolite of jwh 018 , suggesting that it is produced in the body through the metabolism of JWH 018 and is excreted in the urine.
Safety and Hazards
Future Directions
The future directions for research on JWH 018 7-hydroxyindole metabolite could involve further elucidation of its metabolism and the identification of its multiple metabolites . Additionally, more studies examining the pharmacological and toxicological properties of synthetic cannabinoids present in K2 products should consider potential actions of these drugs at both CB1 and CB2 receptors .
Properties
IUPAC Name |
(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-21(19-12-8-14-22(26)23(19)25)24(27)20-13-7-10-17-9-4-5-11-18(17)20/h4-5,7-14,16,26H,2-3,6,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAPOWHHSCCXIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017771 |
Source
|
Record name | JWH-018 7-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-45-7 |
Source
|
Record name | JWH-018 7-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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